



Application Note: Structural Elucidation of 11-Deoxymogroside IIIE using NMR Spectroscopy

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Audience: Researchers, scientists, and drug development professionals.

Introduction **11-Deoxymogroside IIIE** is a cucurbitane-type triterpenoid glycoside found as a minor component in the fruit of Siraitia grosvenorii (monk fruit)[1]. Like other mogrosides, it is of significant interest for its potential therapeutic properties and as a natural sweetener. The structural elucidation of these complex glycosides is essential for understanding their bioactivity and for quality control in natural product development[2]. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a combination of one-dimensional (1D) and two-dimensional (2D) experiments, is the most powerful technique for the unambiguous structural assignment of such molecules[2][3].

This document provides a detailed guide to the methodologies and protocols used in the structural elucidation of **11-Deoxymogroside IIIE**. While fully assigned NMR data for **11-Deoxymogroside IIIE** is not extensively published, this note leverages data from structurally close analogs, such as Mogroside IIE, to predict its spectral characteristics and outline a comprehensive analytical strategy[4][5]. The primary structural difference is the absence of a hydroxyl group at the C-11 position in **11-Deoxymogroside IIIE**[4].

Predicted Spectroscopic Data

The absence of the C-11 hydroxyl group induces predictable shifts in the NMR spectrum compared to its hydroxylated analogs.



- ¹³C NMR: The most significant change is the upfield shift of the C-11 signal from approximately 60-70 ppm (characteristic of a hydroxyl-bearing carbon) to a value typical for a methylene carbon (around 20-40 ppm)[2]. Adjacent carbon signals (C-9, C-10, C-12) are also expected to shift, though to a lesser degree[2].
- ¹H NMR: The proton signal for H-11 will shift from a downfield position (~4.0-4.5 ppm) to a more upfield region characteristic of a methylene proton (~1.5-2.5 ppm)[2].

The following tables provide the ¹H and ¹³C NMR chemical shifts for the closely related Mogroside IIE, which serves as a robust reference for interpreting the spectra of **11-Deoxymogroside IIIE**[5].

Table 1: ¹H NMR Spectroscopic Data of Mogroside IIE (500 MHz, CD₃OD) as a Reference[5]



Position	δΗ (ppm)	Multiplicity	J (Hz)
Aglycone			
1	1.63, 1.01	m	_
2	1.95, 1.83	m	_
3	3.20	dd	11.5, 4.5
5	5.66	d	5.5
7	2.10, 1.45	m	
11	4.22	t	8.0
12	1.80	m	_
16	2.35, 2.18	m	_
17	1.01	S	_
18	0.85	S	_
19	1.10	S	_
21	1.35	S	_
26	1.25	S	_
27	1.25	S	_
Glc I (C-3)			
1'	4.45	d	7.5
Glc II (C-24)			
1"	4.40	d	8.0

Table 2: ¹³C NMR Spectroscopic Data of Mogroside IIE (125 MHz, CD₃OD) as a Reference[5]



Position	δC (ppm)	Predicted Shift for 11- Deoxymogroside IIIE
Aglycone		
1	40.5	~40.5
2	27.5	~27.5
3	89.5	~89.5
4	39.8	~39.8
5	141.2	~141.2
6	121.5	~121.5
7	35.5	~35.5
8	41.0	~41.0
9	50.1	Shift Expected
10	37.8	Shift Expected
11	68.5	~20-40 (Upfield Shift)
12	48.2	Shift Expected
13	47.5	~47.5
14	51.5	~51.5
15	32.5	~32.5
16	36.5	~36.5
17	45.5	~45.5
18	16.5	~16.5
19	24.5	~24.5
20	73.5	~73.5
21	28.5	~28.5
22	76.5	~76.5



23	71.5	~71.5
24	80.5	~80.5
25	71.0	~71.0
26	29.5	~29.5
27	30.5	~30.5
Glc I (C-3)		
1'	105.5	~105.5
Glc II (C-24)		
1"	105.0	~105.0

Experimental Protocols

The following protocols are based on established methodologies for the NMR analysis of mogrosides[2][5][6].

Sample Preparation

- Purity: 11-Deoxymogroside IIIE should be isolated and purified to >95% purity, typically achieved through a combination of macroporous resin chromatography and preparative HPLC[2].
- Mass: Weigh approximately 5-10 mg of the purified compound for comprehensive 1D and 2D NMR analysis[2][7]. For ¹³C spectra, a higher concentration (up to 50 mg) may be beneficial[8][9].
- Solvent: Dissolve the sample in approximately 0.5 mL of a deuterated solvent in a clean 5 mm NMR tube[7]. Deuterated pyridine (C₅D₅N) is often preferred for resolving overlapping sugar signals, though deuterated methanol (CD₃OD) is also commonly used[2][6].
- Filtration: If any particulate matter is present, the solution should be filtered through a small plug of cotton or glass wool in a Pasteur pipette to prevent shimming issues[9].



NMR Data Acquisition

Spectra should be acquired on a high-field NMR spectrometer (500 MHz or higher is recommended for optimal signal dispersion)[2][5].

- 1D NMR Spectra:
 - ¹H NMR: Acquire a standard proton spectrum.
 - Spectral Width: 12-16 ppm
 - Pulse Angle: 30-45°
 - Acquisition Time: 2-3 seconds
 - Relaxation Delay: 1-2 seconds[2]
 - ¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum.
 - Spectral Width: 200-250 ppm
 - Pulse Angle: 30-45°
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2 seconds[2]
- 2D NMR Spectra:
 - COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks, which helps in assigning protons within the aglycone and individual sugar rings[1].
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, providing a map of all protonated carbons[1].
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is crucial for assigning quaternary carbons and connecting structural fragments, such as linking sugar units to each other and to the aglycone[1][10].



NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): To determine
the stereochemistry and spatial proximity of protons, which is vital for confirming glycosidic
linkages and the 3D structure[1].

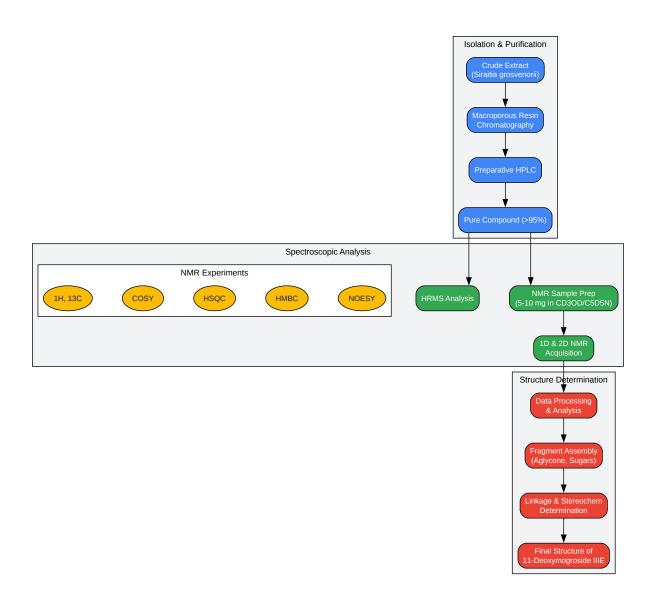
Data Processing and Analysis

- Software: Process the acquired data using standard NMR software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase and baseline correction, and calibration.
- Referencing: Reference the 1H and ^{13}C spectra to the residual solvent signals. For CD₃OD, $\delta H = 3.31$ ppm and $\delta C = 49.0$ ppm[6]. For C₅D₅N, $\delta H = 8.74$, 7.58, 7.22 ppm and $\delta C = 150.35$, 135.91, 123.87 ppm[2].
- Interpretation: Analyze the 1D and 2D spectra systematically to piece together the molecular structure, as outlined in the workflow below.

Structural Elucidation Workflow and Analysis

The complete structural elucidation of **11-Deoxymogroside IIIE** follows a logical workflow, combining chromatographic isolation with spectroscopic analysis.





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Fig 1. Experimental workflow for the structural elucidation of ${f 11-Deoxymogroside}$ IIIE.



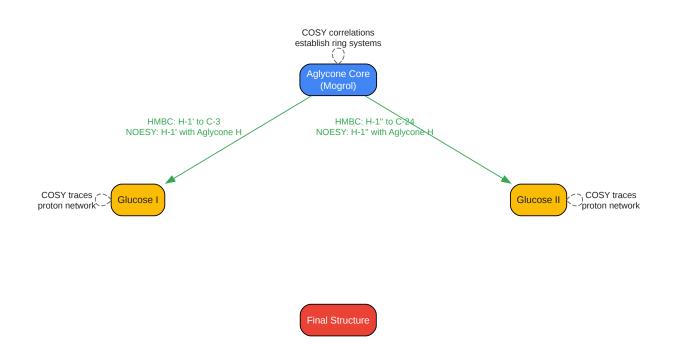
Key 2D NMR Correlations for Structural Assembly

The assembly of the final structure relies on interpreting key correlations from 2D NMR spectra. The HMBC experiment is paramount for connecting the different parts of the molecule.

- Aglycone Core: COSY correlations establish the proton-proton coupling networks within the triterpenoid rings, while HMBC correlations help assign quaternary carbons.
- Sugar Identification: The spin systems of each sugar unit are traced using COSY and TOCSY experiments.
- Glycosidic Linkages: The connections between the sugar moieties and the aglycone are
 determined by observing HMBC correlations between an anomeric proton (H-1 of a sugar)
 and a carbon of the aglycone or another sugar, typically over three bonds (³JCH). For
 example, a correlation between the anomeric proton of Glc I and C-3 of the aglycone
 confirms their linkage.

The diagram below illustrates the logical connections derived from key COSY and HMBC correlations that are essential for assembling the structure.





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Fig 2. Logical relationships derived from key 2D NMR correlations for structure assembly.

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